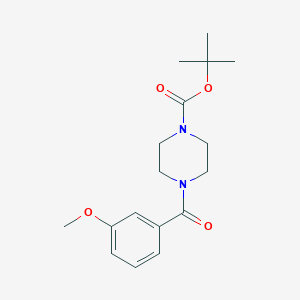
tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1325340-60-0 . It has a molecular weight of 320.39 . The compound is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)15(20)13-6-5-7-14(12-13)22-4/h5-7,12H,8-11H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 320.39 .Scientific Research Applications
Tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an intermediate in the synthesis of drugs and other compounds, and as a reagent in biochemical and physiological studies. It has also been used to study the structure and reactivity of organic molecules, as well as to study the structure and reactivity of proteins and other biological molecules.
Mechanism of Action
Tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate is a highly reactive compound that can facilitate various chemical reactions. It can act as a nucleophile in substitution reactions, and it can also act as an electrophile in addition reactions. It can also act as a Lewis acid in acid-catalyzed reactions. The reactivity of this compound is due to its electron-rich piperazine ring and its electron-deficient phenyl ring.
Biochemical and Physiological Effects
This compound has been used in several biochemical and physiological studies. It has been used to study the structure and reactivity of proteins and other biological molecules. It has also been used to study the metabolism of drugs and other compounds, as well as to study the effects of drugs on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate in lab experiments is its high reactivity. It can facilitate a wide range of chemical reactions, and it is relatively easy to synthesize. The main limitation of using this compound in lab experiments is its high cost. It is relatively expensive compared to other organic compounds.
Future Directions
In the future, tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate could be used in the synthesis of more complex drugs and other compounds. It could also be used to study the structure and reactivity of proteins and other biological molecules. Additionally, this compound could be used to study the metabolism of drugs and other compounds, as well as to study the effects of drugs on the body. Finally, this compound could be used to develop new catalysts for organic synthesis.
Synthesis Methods
Tert-Butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate can be synthesized using a variety of methods. The most commonly used method is the reaction of tert-butyl 4-hydroxybenzoate with 1-methylpiperazine in the presence of an acid catalyst. The reaction is carried out at room temperature in an inert atmosphere. The reaction is usually complete within 24 hours. The product is then purified by column chromatography.
Safety and Hazards
The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)15(20)13-6-5-7-14(12-13)22-4/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOWLUHPWTWKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

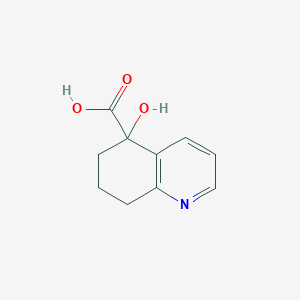
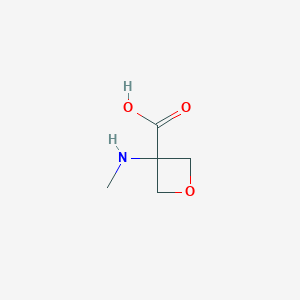
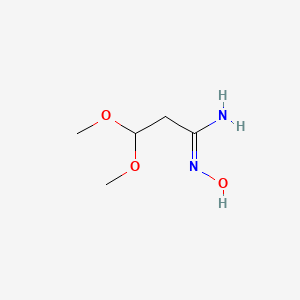
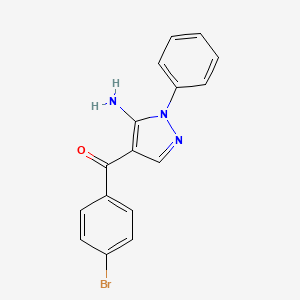
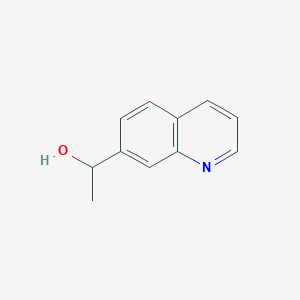

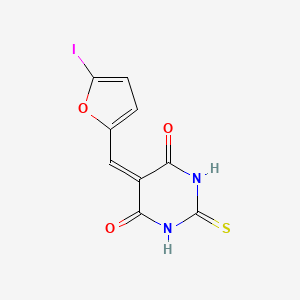
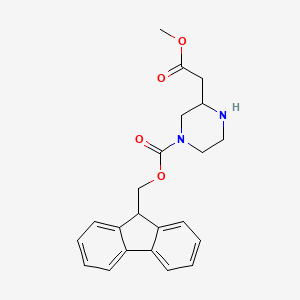




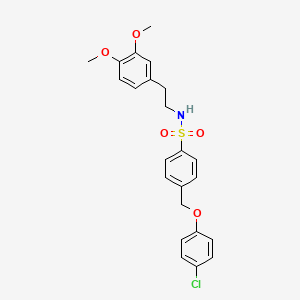
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)